molecular formula C10H9NO4 B1428660 Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate CAS No. 1017273-31-2

Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate

Cat. No.: B1428660
CAS No.: 1017273-31-2
M. Wt: 207.18 g/mol
InChI Key: GICYBPVXQLNXKH-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate is a heterocyclic compound that features a fused benzene and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with diethyl oxalate to form the oxazine ring, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Industry: In materials science, derivatives of this compound can be used in the development of polymers and advanced materials with specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

  • Methyl 3,4-dihydro-3-oxo-2H-benzo[B][1,4]oxazine-6-carboxylate
  • Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[B][1,4]oxazine-6-carboxylate
  • Ethyl 3,4-dihydro-3-oxo-2H-benzo[B][1,4]thiazine-6-carboxylate

Comparison: Compared to its analogs, Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate is unique due to the position of the carboxylate group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties, making it a distinct entity in the realm of heterocyclic compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 3-oxo-4H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)11-8(12)5-15-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICYBPVXQLNXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At RT chloro-acetyl chloride (8.06 mmol) is added dropwise to a solution of 2-amino-3-hydroxy-benzoic acid methyl ester (7.33 mmol) in DMF (50 mL). After 20 min K2CO3 (34.9 mmol) is added portionwise, the mixture is stirred for 16 h at RT and the solvents are removed in vacuo. Water and DCM are added, the layers are separated and the organic layer is washed with brine and dried over Na2SO4. The solvents are removed in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 6/4). LC-MS: tR=0.82 min; [M+CH3CN+H]+=249.0.
Quantity
8.06 mmol
Type
reactant
Reaction Step One
Quantity
7.33 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
34.9 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate

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